molecular formula C13H15ClFN3O2 B5450963 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No.: B5450963
M. Wt: 299.73 g/mol
InChI Key: RCMIVFKQVRYYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-6-fluorobenzyl alcohol” is a related compound . It is a solid substance with a white appearance . Another related compound is “1-(2-Chloro-6-fluorobenzyl)piperazine” which is used in laboratory chemicals .


Synthesis Analysis

While specific synthesis information for “2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide” is not available, “2-Chloro-6-fluorobenzyl chloride” is used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-fluorobenzyl alcohol” is available as a 2D Mol file or as a computed 3D SD file . The same applies to "2-Chloro-6-fluorobenzyl chloride" .


Physical and Chemical Properties Analysis

“1-(2-Chloro-6-fluorobenzyl)piperazine” has a refractive index of 1.5470 and a density of 1.202 g/mL at 25 °C . “2-Chloro-6-fluorobenzyl chloride” has a melting point of 7 °C, a boiling point of 208-210 °C, a density of 1.401 g/mL at 25 °C, and a vapor pressure of 83Pa at 40℃ .

Safety and Hazards

“2-Chloro-6-fluorobenzyl alcohol” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN3O2/c14-9-2-1-3-10(15)8(9)7-18-5-4-17-13(20)11(18)6-12(16)19/h1-3,11H,4-7H2,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMIVFKQVRYYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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